molecular formula C20H16Cl2N2O2S2 B12131953 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12131953
M. Wt: 451.4 g/mol
InChI Key: DEUHOVCMGRNFAU-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, substituted with various functional groups such as dichlorobenzyl, furan-2-ylmethyl, and dimethyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using furan-2-ylmethyl boronic acid and a suitable palladium catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

    Coupling Reactions: Coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be used to introduce new aryl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles, bases.

    Coupling: Palladium catalysts, boronic acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C20H16Cl2N2O2S2

Molecular Weight

451.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16Cl2N2O2S2/c1-11-12(2)28-18-17(11)19(25)24(9-14-4-3-7-26-14)20(23-18)27-10-13-5-6-15(21)16(22)8-13/h3-8H,9-10H2,1-2H3

InChI Key

DEUHOVCMGRNFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4)C

Origin of Product

United States

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